4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-
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Overview
Description
4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- typically involves the following steps:
Formation of Thiazolidinone Ring: This can be achieved by the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Substitution Reactions: Introduction of the bis(2-methylpropyl)amino group and the phenylmethylene group can be done through nucleophilic substitution reactions.
Imine Formation: The imine group can be introduced by reacting the thiazolidinone derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. This compound could be studied for its potential to inhibit bacterial growth or cancer cell proliferation.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Thiazolidinones have been investigated for their anti-inflammatory and antidiabetic properties.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-((bis(2-methylpropyl)amino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)- involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents.
Imine-Containing Compounds: Compounds with imine groups that exhibit similar reactivity.
Phenylmethylene-Substituted Compounds: Compounds with phenylmethylene groups that share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its bis(2-methylpropyl)amino and phenylmethylene groups might enhance its activity compared to other thiazolidinone derivatives.
Properties
CAS No. |
110839-06-0 |
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Molecular Formula |
C26H33N3OS |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-[[bis(2-methylpropyl)amino]methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H33N3OS/c1-19(2)16-28(17-20(3)4)18-29-25(30)24(15-22-9-7-6-8-10-22)31-26(29)27-23-13-11-21(5)12-14-23/h6-15,19-20H,16-18H2,1-5H3/b24-15+,27-26? |
InChI Key |
ODQLJEGATKNNCO-APZKEAJMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN(CC(C)C)CC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN(CC(C)C)CC(C)C |
Origin of Product |
United States |
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